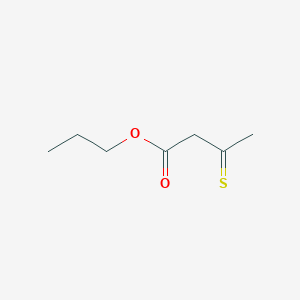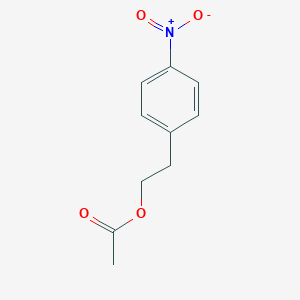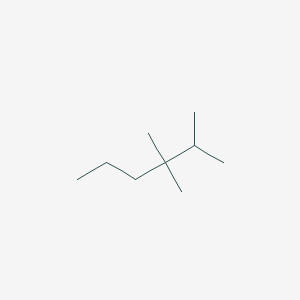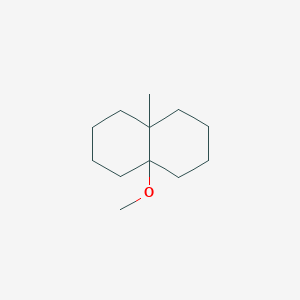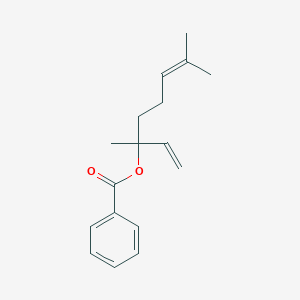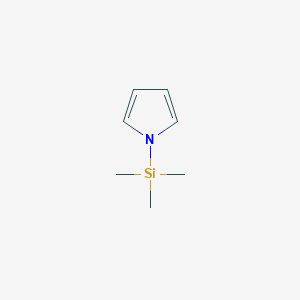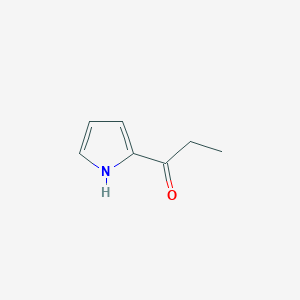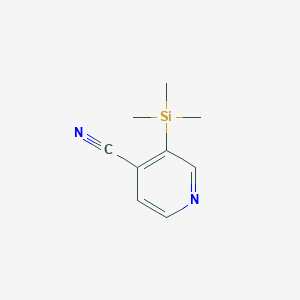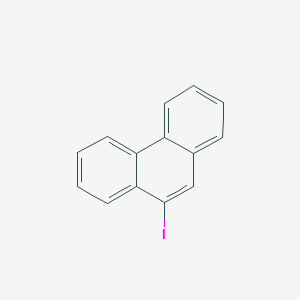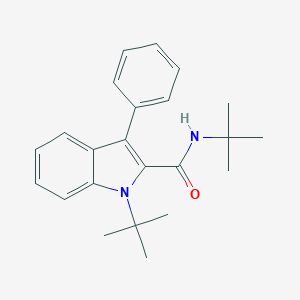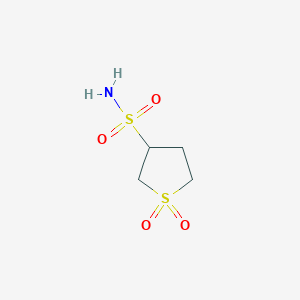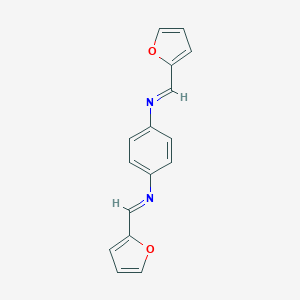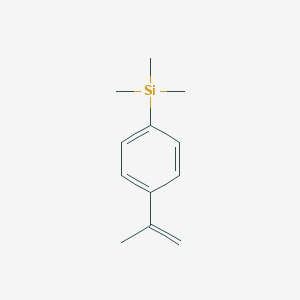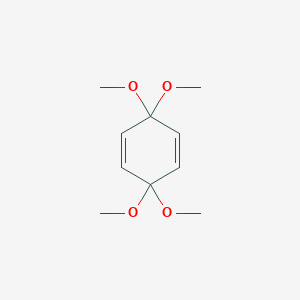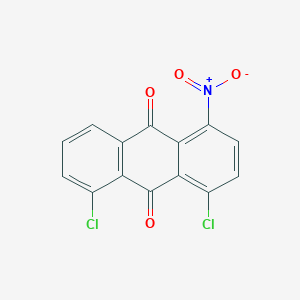
4,5-Dichloro-1-nitroanthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dichloro-1-nitroanthraquinone, also known as DCNA, is a synthetic organic compound that belongs to the family of anthraquinone derivatives. It is widely used in scientific research for its unique chemical properties and biological activities.
Mécanisme D'action
The mechanism of action of 4,5-Dichloro-1-nitroanthraquinone involves the inhibition of dihydrofolate reductase, which is responsible for the reduction of dihydrofolate to tetrahydrofolate. Tetrahydrofolate is essential for the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting dihydrofolate reductase, 4,5-Dichloro-1-nitroanthraquinone disrupts the synthesis of DNA and inhibits cell growth. 4,5-Dichloro-1-nitroanthraquinone also induces apoptosis by activating the caspase pathway, which is a series of proteolytic enzymes that cleave specific proteins and ultimately lead to cell death.
Effets Biochimiques Et Physiologiques
4,5-Dichloro-1-nitroanthraquinone has been shown to have various biochemical and physiological effects. It inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis. 4,5-Dichloro-1-nitroanthraquinone also has antibacterial and antifungal properties and has been used in the development of new antibiotics. It has been shown to have anti-inflammatory effects and has been used in the treatment of autoimmune disorders such as rheumatoid arthritis. 4,5-Dichloro-1-nitroanthraquinone also has neuroprotective effects and has been shown to improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
4,5-Dichloro-1-nitroanthraquinone has several advantages for lab experiments. It is a potent inhibitor of dihydrofolate reductase and can be used to study the mechanism of action of this enzyme. It has a high affinity for the enzyme and can be used at low concentrations. 4,5-Dichloro-1-nitroanthraquinone is also stable and can be stored for long periods without degradation. However, 4,5-Dichloro-1-nitroanthraquinone has some limitations for lab experiments. It is toxic and must be handled with care. It is also expensive and may not be affordable for all researchers.
Orientations Futures
4,5-Dichloro-1-nitroanthraquinone has several potential future directions for scientific research. It can be used in the development of new drugs for the treatment of cancer, bacterial infections, and autoimmune disorders. 4,5-Dichloro-1-nitroanthraquinone can also be modified to improve its pharmacokinetic properties and reduce its toxicity. Future research can also focus on the development of new synthetic routes for the synthesis of 4,5-Dichloro-1-nitroanthraquinone and its analogs. Furthermore, 4,5-Dichloro-1-nitroanthraquinone can be used in the study of other enzymes involved in DNA synthesis and repair, which may lead to the development of new drugs for the treatment of various diseases.
Conclusion
In conclusion, 4,5-Dichloro-1-nitroanthraquinone is a synthetic organic compound that has diverse applications in scientific research. It is a potent inhibitor of dihydrofolate reductase and has been used in the development of new drugs for the treatment of cancer, bacterial infections, and autoimmune disorders. 4,5-Dichloro-1-nitroanthraquinone has several advantages for lab experiments, but also has limitations due to its toxicity and cost. Future research can focus on the development of new drugs and synthetic routes for 4,5-Dichloro-1-nitroanthraquinone and its analogs, as well as the study of other enzymes involved in DNA synthesis and repair.
Méthodes De Synthèse
4,5-Dichloro-1-nitroanthraquinone can be synthesized by the reaction of 1,4-dichloroanthraquinone with nitric acid. The reaction takes place under controlled conditions of temperature and pressure and yields 4,5-Dichloro-1-nitroanthraquinone as a yellow crystalline solid. The purity of the synthesized 4,5-Dichloro-1-nitroanthraquinone can be confirmed by various analytical techniques such as thin-layer chromatography, high-performance liquid chromatography, and nuclear magnetic resonance spectroscopy.
Applications De Recherche Scientifique
4,5-Dichloro-1-nitroanthraquinone has been extensively used in scientific research for its diverse applications. It is a potent inhibitor of the enzyme dihydrofolate reductase, which is essential for DNA synthesis. 4,5-Dichloro-1-nitroanthraquinone has been used in cancer research as a potential chemotherapeutic agent due to its ability to inhibit cell growth and induce apoptosis. It has also been used in the development of new drugs for the treatment of various diseases such as malaria, bacterial infections, and autoimmune disorders.
Propriétés
Numéro CAS |
128-96-1 |
|---|---|
Nom du produit |
4,5-Dichloro-1-nitroanthraquinone |
Formule moléculaire |
C14H5Cl2NO4 |
Poids moléculaire |
322.1 g/mol |
Nom IUPAC |
4,5-dichloro-1-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H5Cl2NO4/c15-7-3-1-2-6-10(7)14(19)11-8(16)4-5-9(17(20)21)12(11)13(6)18/h1-5H |
Clé InChI |
KBVOCALKCZCXKK-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])Cl |
SMILES canonique |
C1=CC2=C(C(=C1)Cl)C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])Cl |
Autres numéros CAS |
128-96-1 |
Synonymes |
4,5-dichloro-1-nitroanthraquinone |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



